molecular formula C29H20ClN3O2 B11401536 2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11401536
M. Wt: 477.9 g/mol
InChI Key: LYSUZTNPEXHKKC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Ring: This step involves the cyclization of an appropriate ortho-nitrobenzyl derivative with a phenyl group to form the benzisoxazole ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a diketone or an equivalent compound.

    Coupling Reactions: The benzisoxazole and pyrazole intermediates are then coupled through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

    Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the benzoxazine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully or partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. It may interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s aromatic and heterocyclic structures enable it to bind to these targets with high affinity, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • This compound analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of aromatic and heterocyclic rings. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H20ClN3O2

Molecular Weight

477.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H20ClN3O2/c30-21-13-10-18(11-14-21)25-17-26-22-8-4-5-9-27(22)34-29(33(26)31-25)20-12-15-24-23(16-20)28(35-32-24)19-6-2-1-3-7-19/h1-16,26,29H,17H2

InChI Key

LYSUZTNPEXHKKC-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC6=C(ON=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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